molecular formula C58H87N15O21S4 B575349 Guanylin (human) CAS No. 183200-12-6

Guanylin (human)

Cat. No.: B575349
CAS No.: 183200-12-6
M. Wt: 1458.658
InChI Key: XPNQMTAYRNMRRD-RDJGHUJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Guanylin and its related peptides can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. The synthetic route involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Chemical Reactions Analysis

Guanylin undergoes various chemical reactions, including:

    Oxidation: Guanylin contains cysteine residues that can form disulfide bonds, which are crucial for its biological activity. Oxidation of these cysteine residues can lead to the formation of disulfide bonds.

    Reduction: The disulfide bonds in guanylin can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Guanylin can undergo substitution reactions where specific amino acids are replaced with other amino acids to study structure-activity relationships.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed from these reactions include oxidized or reduced forms of guanylin with altered biological activity .

Scientific Research Applications

Physiological Roles of Guanylin

Guanylin is primarily known for its function as an endogenous ligand for guanylate cyclase-C (GC-C), a receptor that catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). This signaling pathway is vital for:

  • Intestinal Fluid Secretion : Guanylin stimulates chloride and bicarbonate secretion in the intestinal epithelium, promoting fluid movement into the intestinal lumen. This action is crucial for maintaining proper hydration and electrolyte balance .
  • Renal Function : In the kidneys, guanylin influences sodium excretion and regulates blood pressure by modulating renal tubular function .
  • Pancreatic Secretion : Guanylin activates the cystic fibrosis transmembrane conductance regulator (CFTR) in pancreatic duct cells, enhancing electrolyte secretion and potentially impacting digestive processes .

Therapeutic Applications

Guanylin and its related peptides have been investigated for their therapeutic potential in various medical conditions:

Irritable Bowel Syndrome (IBS)

Guanylin has been proposed as a treatment option for IBS, particularly in cases characterized by constipation. Its ability to enhance intestinal fluid secretion may alleviate symptoms associated with this condition .

Colorectal Cancer

Research indicates that guanylin may have anti-tumor properties. Studies show that uroguanylin, a related peptide, can reduce polyp size and number in animal models of intestinal polyposis, suggesting a potential application in colorectal cancer prevention or treatment .

Hypertension

Guanylin's role in regulating sodium balance positions it as a candidate for treating salt-dependent hypertension. Its mechanism involves promoting natriuresis (sodium excretion), which could help manage blood pressure levels .

Respiratory Diseases

Emerging evidence suggests that guanylin may play a role in respiratory conditions such as asthma by influencing airway epithelial function and fluid balance .

Case Study 1: Uroguanylin in Colorectal Cancer

A study demonstrated that administration of uroguanylin reduced polyp formation in APCmin mice, suggesting its potential as a chemopreventive agent against colorectal cancer .

Case Study 2: Guanylin Levels Post-Gastrectomy

Research indicated elevated plasma levels of proguanylin following total gastrectomy or intestinal transplantation, highlighting its role in post-surgical recovery and gut health .

Mechanism of Action

Guanylin exerts its effects by binding to the guanylyl cyclase C (GC-C) receptor on the surface of intestinal and renal epithelial cells. This binding activates the receptor, leading to an increase in intracellular cGMP levels. Elevated cGMP activates protein kinase G, which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This results in increased chloride and water secretion into the intestinal lumen, leading to diarrhea. Guanylin also inhibits sodium absorption by downregulating the sodium-hydrogen exchanger (NHE3) on the apical membrane of epithelial cells .

Comparison with Similar Compounds

Guanylin is similar to other peptides such as uroguanylin and heat-stable enterotoxins (ST) produced by enteric bacteria. These peptides also activate the GC-C receptor and regulate electrolyte and water transport in the intestines. guanylin is unique in its specific expression in the colon and its role as an endogenous regulator of intestinal fluid homeostasis.

Guanylin’s uniqueness lies in its specific expression pattern and its role in colorectal cancer suppression, which distinguishes it from other similar peptides.

Biological Activity

Guanylin is a peptide hormone primarily produced in the intestinal mucosa, playing a crucial role in regulating fluid and electrolyte balance in the gastrointestinal tract. It operates through a paracrine mechanism, influencing various physiological processes, including intestinal secretion, proliferation, and potential roles in cancer biology.

Guanylin is a 15-amino acid peptide that shares structural similarities with the heat-stable enterotoxin (STa) produced by Escherichia coli. Both peptides activate guanylate cyclase C (GC-C) receptors on intestinal epithelial cells, leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP). This signaling cascade results in the secretion of chloride and bicarbonate ions, which drive fluid secretion into the intestinal lumen, thus regulating digestion and hydration .

Physiological Roles

  • Intestinal Fluid Regulation : Guanylin enhances fluid secretion in the intestines by activating CFTR (cystic fibrosis transmembrane conductance regulator) through cGMP-dependent pathways. This function is vital for maintaining proper hydration during digestion and neutralizing gastric acid in the duodenum .
  • Proliferation of Epithelial Cells : Studies have indicated that guanylin not only acts as a secretagogue but also plays a role in promoting intestinal epithelial cell proliferation. In guanylin-deficient mouse models, there was an observed increase in colonic epithelial proliferation, suggesting that guanylin may help regulate cell turnover and maintain epithelial integrity .
  • Cancer Biology : Guanylin levels are significantly reduced in colorectal cancer tissues compared to adjacent healthy tissues. This loss may contribute to tumorigenesis, as decreased GC-C signaling has been associated with increased susceptibility to colorectal cancer development . Furthermore, uroguanylin, a related peptide, has shown potential in inducing apoptosis in colon carcinoma cells, indicating that guanylin peptides could be therapeutic targets for cancer prevention .

Table 1: Summary of Guanylin Biological Activities

Activity Description References
Intestinal SecretionStimulates chloride and bicarbonate secretion via GC-C activation.
Epithelial ProliferationEnhances proliferation of intestinal epithelial cells; loss leads to increased cell division rates.
Cancer SuppressionReduced levels in cancerous tissues; potential role in tumor suppression via GC-C signaling pathways.
Renal FunctionRegulates salt and water transport in kidneys; involved in diuretic responses.

Case Study: Colorectal Cancer

In a cohort study involving patients with stage I-III colorectal cancer, it was found that guanylin mRNA expression was significantly lower in tumor tissues compared to normal adjacent tissues. The study suggested that targeting the GC-C pathway could be a promising strategy for early intervention in colorectal cancer progression .

Additionally, research on transgenic mice lacking guanylin demonstrated increased proliferation of colonic epithelial cells, linking low guanylin levels with heightened risk for adenoma formation .

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting guanylin expression in human tissues?

Tissue-specific expression of guanylin can be analyzed using Northern blot hybridization (for mRNA detection) and RT-PCR (for amplification of low-abundance transcripts). For example, lymphoguanylin mRNA was identified in kidney, heart, and lymphoid tissues using these techniques, with ~1.6 kb transcripts observed in Northern assays . Ensure RNA integrity and include positive controls (e.g., T84 intestinal cell lines) to validate specificity.

Q. Which in vitro models are suitable for studying guanylin-induced cGMP signaling?

Human T84 intestinal cells are a standard model for guanylin activity, as they express GC-C receptors and produce measurable cGMP upon stimulation . Dose-response experiments (e.g., 10 nM–1 µM guanylin) with cGMP quantification via ELISA or radioimmunoassay (RIA) are recommended. Include negative controls (e.g., receptor antagonists) to confirm pathway specificity.

Q. How can researchers quantify guanylin’s bioactivity in cellular assays?

Measure cGMP accumulation using competitive ELISA or RIA after incubating cells with guanylin peptides (15–30 minutes, 37°C). Normalize data to total protein content or cell count. Synthetic guanylin analogs (e.g., lymphoguanylin with disulfide bonds) should be purified via HPLC and validated for structural integrity using mass spectrometry .

Advanced Research Questions

Q. What structural determinants of guanylin are critical for receptor activation?

Site-directed mutagenesis and functional assays reveal that disulfide bonds (Cys98-Cys106 in lymphoguanylin) and aromatic residues (e.g., Tyr109) are essential for binding GC-C receptors . Compare analogs with single/disrupted disulfide bonds using circular dichroism (CD) spectroscopy and dose-response curves in T84 cells.

Q. How do guanylin isoforms (e.g., uroguanylin vs. lymphoguanylin) differentially activate receptors?

Receptor-ligand specificity can be tested via radiolabeled binding assays in cells expressing GC-C or OK-GC receptors. Lymphoguanylin, for instance, shows lower potency in T84 cells (GC-C-dominated) but activates OK-GC receptors in opossum kidney cells, suggesting isoform-dependent signaling . Use Schild analysis to quantify affinity differences.

Q. How can contradictory data on guanylin potency across studies be resolved?

Contradictions (e.g., lymphoguanylin’s reduced potency in T84 cells vs. OK cells) may arise from receptor splice variants or auxiliary proteins (e.g., PDZ-domain scaffolds). Perform receptor localization studies (immunofluorescence) and co-immunoprecipitation to identify context-dependent signaling complexes .

Q. What strategies validate guanylin knockout models for physiological studies?

Use CRISPR-Cas9 to generate tissue-specific knockouts. Phenotypic validation should include:

  • cGMP baseline levels in target tissues (e.g., intestinal mucosa).
  • Rescue experiments with exogenous guanylin.
  • Histological assessment of electrolyte transport defects (e.g., Ussing chamber measurements) .

Q. How do post-translational modifications (PTMs) affect guanylin stability and function?

Analyze PTMs (e.g., phosphorylation, glycosylation) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Compare synthetic peptides with native extracts from human plasma or urine. Functional impact can be tested using protease inhibition assays and stability studies in physiological buffers .

Q. What challenges arise when extrapolating guanylin data from animal models to humans?

Species-specific variations exist (e.g., opossum uroguanylin vs. human guanylin). Conduct cross-species receptor activation assays and sequence alignment to identify conserved domains. Use xenograft models (e.g., human intestinal organoids in mice) to bridge translational gaps .

Q. How can researchers distinguish between acute and chronic effects of guanylin signaling?

Design time-course experiments (e.g., 5-minute to 24-hour exposures) with endpoints like cGMP levels, gene expression (RNA-seq), or epithelial ion transport. For chronic effects, use inducible transgenic models or prolonged peptide infusion via osmotic pumps .

Q. Methodological Best Practices

  • Data Reproducibility : Follow guidelines for detailed experimental protocols (e.g., reagent lot numbers, instrument calibration) as per and .
  • Statistical Rigor : Use ANOVA with post-hoc tests for dose-response studies and report effect sizes (e.g., Cohen’s d) for comparative analyses .
  • Ethical Compliance : For human tissue studies, obtain IRB approval and document sourcing (e.g., biobanks) as outlined in .

Properties

IUPAC Name

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-25-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H87N15O21S4/c1-8-25(2)43-56(91)69-36-21-97-98-24-39(58(93)94)65-40(77)19-61-55(90)44(29(6)74)73-54(89)38(68-48(83)27(4)62-46(81)26(3)63-51(86)35(18-31-11-13-32(76)14-12-31)67-47(82)28(5)64-52(36)87)23-96-95-22-37(53(88)66-34(50(85)72-43)15-16-42(79)80)70-57(92)45(30(7)75)71-41(78)20-60-49(84)33-10-9-17-59-33/h11-14,25-30,33-39,43-45,59,74-76H,8-10,15-24H2,1-7H3,(H,60,84)(H,61,90)(H,62,81)(H,63,86)(H,64,87)(H,65,77)(H,66,88)(H,67,82)(H,68,83)(H,69,91)(H,70,92)(H,71,78)(H,72,85)(H,73,89)(H,79,80)(H,93,94)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNQMTAYRNMRRD-RDJGHUJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H87N15O21S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.